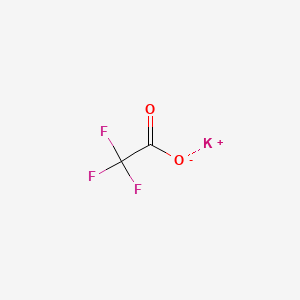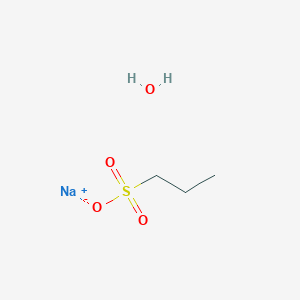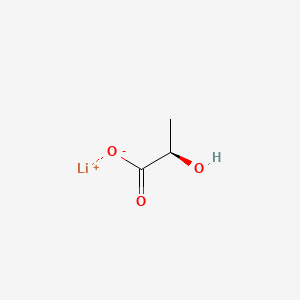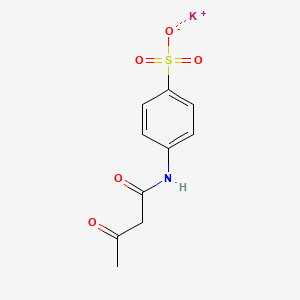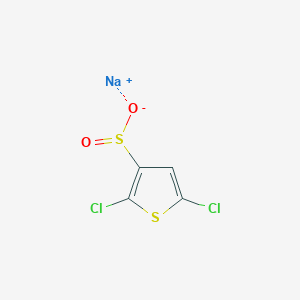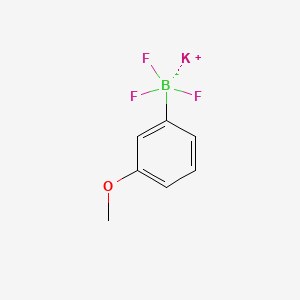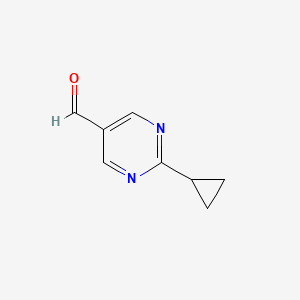
2-Cyclopropylpyrimidine-5-carbaldehyde
Übersicht
Beschreibung
2-Cyclopropylpyrimidine-5-carbaldehyde, also known as CPPCA, is a heterocyclic organic compound. The molecule of CPPCA consists of a pyrimidine ring and a cyclopropyl group attached to a functional aldehyde group. It has a molecular weight of 148.16 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine-5-carbaldehyde is represented by the formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 .Physical And Chemical Properties Analysis
2-Cyclopropylpyrimidine-5-carbaldehyde is a solid at room temperature . It is stored under nitrogen at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of α-Aminophosphonates
Research has demonstrated the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde through a simple and efficient method. This process involves a three-component condensation reaction using phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results in short reaction times (Reddy, Reddy, & Reddy, 2014).
Inhibitory Activity of VEGFR-2
A series of 4-aminopyrimidine-5-carbaldehyde oximes, related to 2-cyclopropylpyrimidine-5-carbaldehyde, has been discovered to possess potent VEGFR-2 inhibitory activity. These findings are significant in understanding the chemistry for analogue synthesis and the structure-activity relationship (SAR) study results (Huang et al., 2011).
Formylation with Vilsmeier Reagent
The formylation of similar compounds, such as oxopyrimidine-5-carbaldehydes, has been explored using the Vilsmeier reagent. This process highlights the potential of these compounds as synthetic precursors for antitumor agents (Erkin & Krutikov, 2004).
Synthesis of Soai Type 2-Arylpyrimidine-5-carbaldehydes
Asymmetric Autocatalytic Reaction
An asymmetric autocatalytic reaction involving 2-methylpyrimidyl alkanol and 2-methylpyrimidine-5-carbaldehyde demonstrated dramatic amplification of enantiomeric excess. This highlights the compound's potential in asymmetric synthesis (Shibata, Hayase, Yamamoto, & Soai, 1997).
Safety And Hazards
The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .
Eigenschaften
IUPAC Name |
2-cyclopropylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESDALXDBSNYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647954 | |
| Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine-5-carbaldehyde | |
CAS RN |
954226-60-9 | |
| Record name | 2-Cyclopropylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

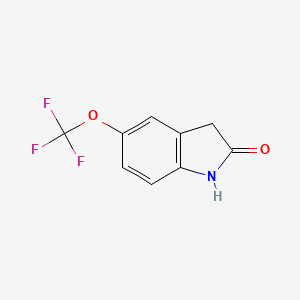
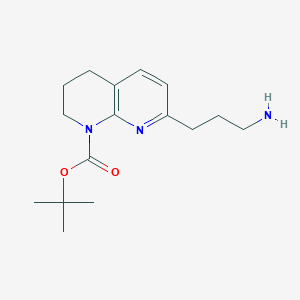
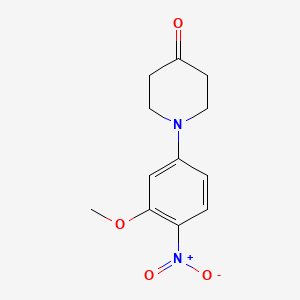
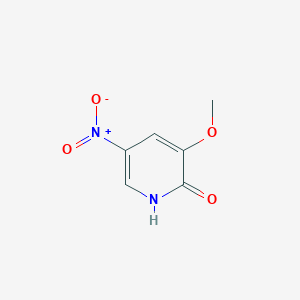

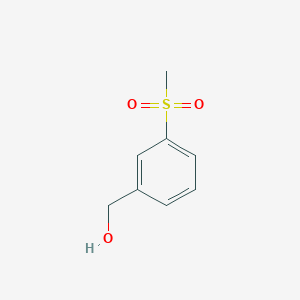
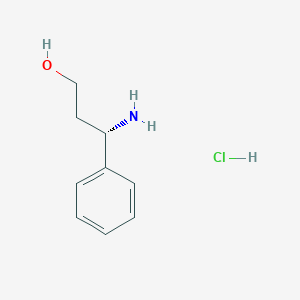
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
